molecular formula C18H18N2O4 B5559771 4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID

4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID

Cat. No.: B5559771
M. Wt: 326.3 g/mol
InChI Key: VDVFCUWNCMDHJU-UHFFFAOYSA-N
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Description

4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID is a complex organic compound with a molecular formula of C18H18N2O4. This compound is characterized by the presence of both amide and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID typically involves a multi-step process. One common method includes the following steps:

    Formation of 2-Methylpropanamide: This is achieved by reacting isobutyric acid with ammonia or an amine under appropriate conditions.

    Amidation Reaction: The 2-methylpropanamide is then reacted with 3-aminobenzoic acid to form 3-(2-methylpropanamido)benzoic acid.

    Coupling Reaction: Finally, 3-(2-methylpropanamido)benzoic acid is coupled with 4-aminobenzoic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The amide and carboxylic acid groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylpropanamido)benzoic acid
  • 3-(2-Methylpropanamido)benzoic acid
  • 2-(2-Methylpropanamido)benzoic acid

Uniqueness

4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID is unique due to its specific structure, which allows for versatile interactions and applications. The presence of both amide and carboxylic acid groups provides a balance of reactivity and stability, making it suitable for various scientific and industrial uses.

Properties

IUPAC Name

4-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11(2)16(21)20-15-5-3-4-13(10-15)17(22)19-14-8-6-12(7-9-14)18(23)24/h3-11H,1-2H3,(H,19,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVFCUWNCMDHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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